molecular formula C15H26O2 B15286987 2-Dec-1-yn-5-yloxyoxane

2-Dec-1-yn-5-yloxyoxane

Cat. No.: B15286987
M. Wt: 238.37 g/mol
InChI Key: RXFVLXNCIATBOG-UHFFFAOYSA-N
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Description

2-Dec-1-yn-5-yloxyoxane is an organic compound with the molecular formula C15H26O2. It is a light yellow liquid at room temperature and is known for its unique structure, which includes an alkyne group and an oxane ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dec-1-yn-5-yloxyoxane typically involves the reaction of a dec-1-yne derivative with an oxane compound under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the alkyne-oxane bond. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Dec-1-yn-5-yloxyoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dec-1-yn-5-yloxyoxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological probe.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Dec-1-yn-5-yloxyoxane involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and labeling studies. Additionally, the oxane ring can interact with various enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an alkyne group and an oxane ring, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its similar compounds .

Properties

IUPAC Name

2-dec-1-yn-5-yloxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFVLXNCIATBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC#C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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